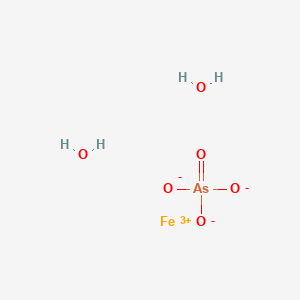

iron(3+);arsorate;dihydrate

Description

Significance of Iron(III) Arsenate Dihydrate in Environmental Geochemistry and Materials Science

The primary significance of iron(III) arsenate dihydrate lies in its ability to immobilize arsenic in a stable, crystalline form. ontosight.aipjoes.com Arsenic is a highly toxic element that can contaminate soil and water through natural processes and human activities, such as mining and smelting of non-ferrous metals. ontosight.aipjoes.com Scorodite is recognized as one of the most suitable materials for the long-term disposal of arsenic-containing wastes due to its high arsenic content (approximately 32.5% by weight), low solubility under acidic to neutral conditions, and high stability. pjoes.comwebmineral.com

In environmental geochemistry, scorodite plays a crucial role in controlling the fate and transport of arsenic in environments affected by mining. geoscienceworld.org It is a common secondary mineral found in the oxidized zones of hydrothermal veins and in mine tailings. gemfame.com The formation of scorodite naturally attenuates arsenic contamination by sequestering it into a solid phase, thereby reducing its mobility and bioavailability. ontosight.ai

In materials science, research is focused on the synthesis of scorodite for the explicit purpose of arsenic remediation. elsevierpure.comnih.gov The development of methods to precipitate arsenic as crystalline scorodite from industrial effluents, such as those from copper smelting, is a key area of study. elsevierpure.comnih.gov Synthetic scorodite is being investigated for its potential in creating stable, long-term storage solutions for arsenic-rich residues, which is a significant challenge for the metallurgical industry. pjoes.comteck.com The physical and chemical properties of scorodite, such as its crystal structure and particle size, are critical factors that influence its stability and are therefore a major focus of research. nih.gov

Historical Context and Evolution of Research on Iron(III) Arsenate Dihydrate

The mineral now known as scorodite was first mentioned in 1801 by French mineralogist Jacques-Louis de Bournon, who referred to it as "cupromartial arsenate." gemrockauctions.com It was officially named "scorodite" in 1818 by German mineralogist Johann Friedrich August Breithaupt. gemrockauctions.com For much of the 19th and early 20th centuries, research on scorodite was primarily descriptive and focused on its mineralogical properties and occurrences in various geological settings. nationalgemlab.in

The latter half of the 20th century saw a shift in research focus, driven by the growing awareness of arsenic's environmental toxicity. Scientists began to investigate the thermodynamic properties and stability of scorodite to better understand its role in controlling arsenic mobility in natural systems. geoscienceworld.org This period also marked the beginning of experimental studies into the synthesis of scorodite. rsc.org

Since the 1980s, research has intensified on developing controlled methods for scorodite precipitation as a means of industrial arsenic disposal. gemrockauctions.com This has led to the development of various synthesis techniques, including hydrothermal and atmospheric pressure methods. pjoes.compjoes.com The goal of this research has been to produce highly crystalline and stable scorodite that can safely immobilize arsenic for long-term storage. nih.gov

Overview of Key Academic Research Frontiers for Iron(III) Arsenate Dihydrate

Current research on iron(III) arsenate dihydrate is vibrant and multidisciplinary, spanning geochemistry, materials science, and environmental engineering. Some of the key research frontiers include:

Advanced Synthesis Techniques: Researchers are exploring novel and more efficient methods for synthesizing scorodite. This includes atmospheric pressure synthesis, which is more cost-effective than traditional high-pressure hydrothermal methods. pjoes.comacs.org Other innovative approaches being investigated include microwave-assisted hydrothermal synthesis and biological methods that utilize microorganisms to facilitate scorodite precipitation. rsc.orgpjoes.com

Crystal Growth and Morphology Control: A significant area of research is focused on controlling the crystal size and shape of synthetic scorodite. nih.gov Larger, well-formed crystals are generally more stable and have lower arsenic leachability. nih.gov Studies are examining the effects of various parameters, such as pH, temperature, and the presence of seed crystals or mineralizers, on the resulting crystal characteristics. nih.govjst.go.jp

Long-Term Stability and Dissolution Kinetics: Understanding the long-term stability of scorodite under various environmental conditions is crucial for ensuring its effectiveness as an arsenic disposal medium. geoscienceworld.orgmdpi.com Research is ongoing to determine the dissolution rates and mechanisms of scorodite in different geochemical environments, including both oxic and anoxic conditions. mdpi.com

Incorporation of Impurities: Industrial waste streams often contain other elements besides arsenic. Therefore, a key research area is to understand how impurities, such as other metals, are incorporated into the scorodite crystal structure and how this affects its stability and arsenic retention. acs.orgfrontiersin.org

Surface Chemistry and Reactivity: The surface of scorodite plays a critical role in its interaction with the surrounding environment. Advanced analytical techniques are being used to study the surface chemistry and reactivity of scorodite, which is essential for predicting its long-term behavior in disposal sites. rsc.org

Data Tables

Chemical Properties of Iron(III) Arsenate Dihydrate

| Property | Value |

| Chemical Formula | FeAsO₄·2H₂O britannica.com |

| Molecular Weight | 230.80 g/mol nationalgemlab.in |

| Crystal System | Orthorhombic mindat.org |

| Color | Green, blue-green, grey, yellow-brown, violet mindat.org |

| Mohs Hardness | 3.5 - 4.0 gemfame.com |

| Density | 3.27 g/cm³ iucr.org |

| Solubility | Insoluble in water, soluble in acids nationalgemlab.innih.gov |

Properties

CAS No. |

16103-66-5 |

|---|---|

Molecular Formula |

AsFeH4O6 |

Molecular Weight |

230.79 g/mol |

IUPAC Name |

iron(3+);arsorate;dihydrate |

InChI |

InChI=1S/AsH3O4.Fe.2H2O/c2-1(3,4)5;;;/h(H3,2,3,4,5);;2*1H2/q;+3;;/p-3 |

InChI Key |

UYZMAFWCKGTUMA-UHFFFAOYSA-K |

SMILES |

O.O.[O-][As](=O)([O-])[O-].[Fe+3] |

Canonical SMILES |

O.O.[O-][As](=O)([O-])[O-].[Fe+3] |

Other CAS No. |

20909-44-8 |

Synonyms |

FeAsO(4)*2H(2)O scorodite |

Origin of Product |

United States |

Advanced Methodologies for Synthesis and Crystallization of Iron Iii Arsenate Dihydrate

Controlled Hydrothermal Synthesis Approaches for Iron(III) Arsenate Dihydrate

Hydrothermal synthesis involves the precipitation of scorodite from aqueous solutions at temperatures above the boiling point of water, typically in a sealed vessel known as an autoclave. This method allows for precise control over reaction parameters, influencing the final product's crystallinity, particle size, and stability.

Influence of Temperature and Pressure on Crystallization Kinetics

Temperature and the corresponding autogenous pressure are critical parameters that directly govern the kinetics of scorodite crystallization. Higher temperatures generally accelerate the reaction rate and improve the crystallinity of the resulting iron(III) arsenate dihydrate.

Reaction Rate: The rate of scorodite formation has been shown to increase significantly with even a modest rise in temperature, for instance, from 85°C to 100°C. researchgate.net Experimental studies have explored a wide temperature range, from 50°C to as high as 230°C. researchgate.netnih.gov At temperatures above 150°C in an autoclave, over 90% of arsenic can be precipitated from solution as crystalline solids. researchgate.net

Crystallinity and Particle Size: The crystallinity of the precipitates is directly enhanced by increasing the synthesis temperature. researchgate.net This is often accompanied by an increase in particle size, as observed in studies where particle size grew with temperatures up to 150°C. nih.gov However, at very high temperatures (e.g., 150°C to 180°C), other phases like ferric arsenate sub-hydrate (FAsH) and basic ferric arsenate sulfate (B86663) (BFAS) may begin to form alongside or instead of scorodite. nih.gov

Residence Time: The time required for complete crystallization is inversely related to the temperature. At lower temperatures, the process can be slow, with residence times extending up to three days, whereas at higher temperatures, crystallization can be achieved in as little as three hours. researchgate.netscribd.com

The table below summarizes the effect of temperature on scorodite synthesis from various studies.

| Temperature (°C) | Pressure | Key Findings | Reference(s) |

| 60 | Atmospheric | Resulted in poorly crystalline scorodite of fine particle size. | nih.gov |

| 85-100 | Atmospheric | The rate of formation increases dramatically with this temperature increase. | researchgate.net |

| 95 | Atmospheric | Crystalline scorodite was produced. Particle size increased with temperature. | nih.gov |

| 120-180 | Autoclave | Scorodite was the main phase at 120°C; other ferric arsenate phases appeared at 150°C and 180°C. | nih.gov |

| 150 | Autoclave | Resulted in well-formed crystals with increased particle size compared to lower temperatures. | nih.gov |

| >150 | Autoclave | Over 90% arsenic precipitation was achieved; crystallinity increases with temperature. | researchgate.net |

| 150-225 | Autoclave | Investigated the formation of various iron(III) arsenate-sulfate phases. | researchgate.net |

| 170 | Autoclave | Used to achieve scorodite crystallization under high pressure. | researchgate.netscribd.com |

Role of Initial Reagent Speciation and Concentration in Iron(III) Arsenate Dihydrate Formation

The chemical form (speciation) and concentration of the initial iron and arsenic reagents are determinant factors in the synthesis of scorodite, influencing phase purity and yield. The molar ratio of iron to arsenic (Fe/As) is particularly crucial.

Fe/As Molar Ratio: An equimolar ratio (Fe/As = 1) is theoretically required for stoichiometric scorodite. Studies have shown that crystalline scorodite is successfully formed at an Fe/As ratio of 1.0. nih.gov However, deviations from this ratio can lead to the formation of different products. At an Fe/As ratio of 2.0, a mixture of poorly crystalline scorodite and hematite (B75146) was observed, and at higher ratios of 5.0 and 10.0, only crystalline hematite formed, with no scorodite detected. nih.gov Conversely, Fe(III)/As(V) ratios of less than unity have been found to facilitate the hydrothermal crystallization of scorodite from its amorphous precursor. acs.org

Valence State of Reagents: Scorodite can be synthesized from various combinations of iron and arsenic valence states, including Fe(III)-As(V), Fe(II)-As(V), Fe(III)-As(III), and Fe(II)-As(III). pjoes.com When starting with Fe(II), an oxidation step is required to form the Fe(III) necessary for scorodite precipitation. This can be advantageous as it allows for better control over the supersaturation level. pjoes.com The use of Fe(II) favors the precipitation of ferric arsenate over arsenical ferrihydrite. bohrium.com

Concentration and Supersaturation: High initial concentrations of reagents, particularly Fe(III) (e.g., 0.4 M or higher), can lead to high supersaturation levels. researchgate.net This often results in the rapid precipitation of poorly crystalline or amorphous ferric arsenate phases instead of well-ordered scorodite. pjoes.comgeoscienceworld.org Controlling the supersaturation, for instance by the slow oxidation of Fe(II) or controlled reagent feeding, is key to forming crystalline scorodite. pjoes.com High initial ferric ion concentrations can also favor the formation of basic ferric sulfate instead of hematite or scorodite. researchgate.net

Effects of Co-precipitating Ions on Iron(III) Arsenate Dihydrate Crystallization

The presence of other ions in the solution, often originating from industrial effluents or reagents, can significantly impact scorodite crystallization by being incorporated into the crystal structure or by influencing the precipitation environment.

Sulfate (SO₄²⁻): Sulfate is a common co-ion in hydrometallurgical systems. It can be incorporated into the scorodite structure, forming sulphate-substituted scorodite. researchgate.net Research has shown that scorodite can incorporate up to 5% sulfate in its structure. researchgate.net The presence of sulfate is a key factor in the formation of various iron(III) arsenate-sulfate phases, especially at high temperatures. researchgate.netresearchgate.net

Divalent Cations (Ca²⁺, Cu²⁺, Mg²⁺, Ni²⁺): Calcium ions (Ca²⁺), often introduced through the use of lime (Ca(OH)₂) for neutralization, can enhance arsenic retention in the precipitate. nih.gov Evidence of a Ca(II)-Fe(III)-As(V) association in the solid phase has been reported. nih.govresearchgate.net Copper (Cu²⁺) and magnesium (Mg²⁺) have been shown to be incorporated into the scorodite lattice at levels up to 1%. researchgate.net The presence of nickel (Ni²⁺) has also been found to improve arsenic retention. nih.gov

Phosphate (B84403) (PO₄³⁻) and Silicate (B1173343) (SiO₄⁴⁻): Phosphate and silicate are known to interfere with arsenic removal processes. Phosphate, in particular, strongly competes with arsenate for sorption sites on iron precipitates. doi.orgnih.gov The presence of silicate can lead to the formation of Si-ferrihydrite, which can affect arsenate sequestration. doi.org

Mineralizers: Certain compounds, termed mineralizers, can be added to modify crystal growth. The addition of NaF, Na₂SiO₃·9H₂O, and Al(NO₃)₃·9H₂O during synthesis has been studied to tailor scorodite crystal characteristics and improve stability. nih.gov

Atmospheric and Biogenic Synthesis Pathways for Iron(III) Arsenate Dihydrate

In addition to energy-intensive hydrothermal methods, alternative synthesis routes at atmospheric pressure and lower temperatures are being developed. These include direct chemical precipitation under atmospheric conditions and innovative biogenic processes that utilize microorganisms.

Atmospheric Oxidation and Precipitation Mechanisms

Atmospheric synthesis of scorodite is typically carried out at temperatures below 100°C (commonly 90-95°C). pjoes.comresearchgate.net A critical aspect of this method is the management of supersaturation and pH.

The process often involves the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) in the presence of arsenate (AsO₄³⁻). researchgate.net This can be achieved by bubbling oxygen or air through the solution. researchgate.netrsc.org The in-situ generation of Fe³⁺ from Fe²⁺ oxidation allows for a slow, controlled release of the precipitating agent, which helps to maintain a low supersaturation level and favors the growth of well-defined crystals over the rapid formation of amorphous material. pjoes.com

Fe³⁺ + AsO₄³⁻ + 2H₂O ⇌ FeAsO₄·2H₂O

A key challenge is that the hydrolysis of Fe³⁺ generates acid, which lowers the pH and can inhibit further precipitation. pjoes.com Therefore, a neutralizing agent, such as sodium carbonate or calcium hydroxide (B78521), is often added simultaneously to maintain the pH within the optimal range for scorodite formation (typically pH 1-2). pjoes.comresearchgate.net An "improved atmospheric synthesis method" relies on the controlled oxidation of Fe(II), which inherently helps to manage the acid generated during the reaction. pjoes.com In some variations, seed crystals of scorodite are added to provide nucleation sites and further control crystal growth. pjoes.com

Microbiologically Mediated Crystallization Processes (Biogenic Scorodite)

A novel and sustainable approach to scorodite synthesis involves harnessing the metabolic activity of specific microorganisms. This process, which produces "biogenic scorodite," often occurs under milder conditions than conventional chemical synthesis. wur.nlnih.gov The microorganisms involved are typically thermo-acidophilic, thriving in hot, acidic environments similar to those required for chemical scorodite precipitation.

Several species of iron-oxidizing archaea and bacteria have been identified for their ability to mediate scorodite crystallization:

Acidianus sulfidivorans: This thermoacidophilic archaeon can precipitate scorodite at 80°C and a pH of 1, without the need for pre-existing seed crystals. nih.gov

Acidianus brierleyi: This species has been shown to simultaneously oxidize Fe²⁺ and As(III) at 70°C and a pH of 1.5-2.0, leading to the one-step formation of biogenic scorodite. nih.govjst.go.jpmdpi.com

Thiomonas cuprina and Acidimicrobium ferrooxidans: A two-step process using these moderately thermophilic bacteria has been developed for lower temperature synthesis (35-45°C). jst.go.jp

The proposed mechanism for biogenic scorodite formation involves the cell surface of the microorganism acting as a template for nucleation. nih.gov The process begins with the sorption of ferric iron and arsenate onto the cell surface, followed by the formation of ferric arsenate nuclei and subsequent crystal growth, which can sometimes lead to the partial encrustation of the cells. nih.gov A significant advantage of the biogenic route is that it can proceed without the addition of seed crystals, as the microorganisms themselves facilitate nucleation. wur.nlnih.gov Furthermore, research has shown that waste materials, such as iron sludge from acid mine drainage, can be used as an iron source, enhancing the sustainability of the process. mdpi.com

The table below details microorganisms used in biogenic scorodite synthesis.

| Microorganism(s) | Temperature (°C) | pH | Key Findings | Reference(s) |

| Acidianus sulfidivorans | 80 | 1.0 | Precipitates highly crystalline scorodite without seed crystals. | nih.govnih.gov |

| Acidianus brierleyi | 70 | 1.5-2.0 | Mediates one-step scorodite formation via simultaneous Fe(II) and As(III) oxidation. | nih.govjst.go.jpmdpi.com |

| Thiomonas cuprina & Acidimicrobium ferrooxidans | 35-45 | 1.2-3.0 | Used in a two-step process for lower-temperature synthesis. | jst.go.jp |

Utilization of Waste Iron Sources in Iron(III) Arsenate Dihydrate Synthesis

The synthesis of iron(III) arsenate dihydrate traditionally relies on reagent-grade iron salts. However, recent research has focused on more sustainable and cost-effective methods that utilize iron-rich industrial by-products and waste materials as the iron source. This approach not only provides a low-cost raw material but also contributes to a circular economy by repurposing industrial waste.

Various waste iron sources have been investigated for their potential in scorodite synthesis. These include:

Iron-sludge from Acid Mine Drainage (AMD) Treatment: This waste by-product can serve as a novel iron source for biogenic scorodite formation. bohrium.commdpi.com Studies have shown that using Fe-sludge can enhance the reaction rate and crystallinity of the resulting scorodite. bohrium.commdpi.com

By-products from the Casting Industry: Materials such as spent steel shot and other residual iron materials from steel shot production are being explored. tandfonline.com These materials have shown promise in immobilizing arsenic, with an efficacy comparable to or greater than commercial-grade ferrihydrite. tandfonline.com

Scrap Iron: Shredded iron scrap has been used in column experiments for arsenic removal. mtech.edu

Solid Iron Oxides: Instead of aqueous iron salt solutions, solid iron oxides are gaining attention as an iron source for scorodite synthesis. elsevierpure.com Magnetite, for instance, can act as an in-situ iron source, with its dissolution controlling the supersaturation of Fe(III) and maintaining a stable pH. pjoes.com

Mill Scale: This iron oxide waste from the steel industry can be used to synthesize magnetite particles, which are then applied for arsenate adsorption. researchgate.net

The use of these waste materials often involves their dissolution in acidic solutions to make the iron available for reaction with arsenate. laurentian.caresearchgate.net For instance, iron scraps can be dissolved in sulfuric acid to produce an iron(II) sulfate solution, which can then be oxidized to form scorodite. bio-conferences.org This approach of using waste iron sources presents a viable and economic alternative for the large-scale production of scorodite for arsenic immobilization. laurentian.caresearchgate.net

Seed-Assisted Crystallization and Crystal Growth Control of Iron(III) Arsenate Dihydrate

Control over the crystallization process is paramount to producing scorodite with the desired properties of high crystallinity and stability. Seed-assisted crystallization is a key technique used to achieve this control, particularly under atmospheric pressure and at temperatures below 100°C. jst.go.jp Without seeding, precipitation often results in amorphous, less stable ferric arsenate. wur.nl

Role of Homogeneous and Heterogeneous Seed Crystals

Seeding involves introducing small crystals into the reaction solution to act as templates for crystal growth. This bypasses the slower and more difficult initial nucleation stage. wur.nl Both homogeneous and heterogeneous seeds can be employed in the synthesis of iron(III) arsenate dihydrate.

Homogeneous Seeding: This involves using pre-existing scorodite crystals as seeds. The added scorodite particles provide a surface for the newly forming scorodite to grow upon, a process known as epitaxial growth. wur.nl This method is effective but requires a source of scorodite crystals.

Heterogeneous Seeding: This technique uses crystals of a different material to initiate scorodite crystallization. Research has shown that well-crystallized scorodite can be effectively precipitated using heterogeneous seeds like hematite (Fe₂O₃) or gypsum (CaSO₄·2H₂O). wur.nl These seeds can be added externally or formed in situ. wur.nl The use of inexpensive and readily available materials like gypsum makes heterogeneous seeding an attractive option for industrial applications. researchgate.net In some biogenic processes, microorganisms themselves can act as nucleation sites, eliminating the need for external seed addition. researchgate.net

The concentration of seed material is a critical parameter; a higher initial concentration of seeds generally leads to a faster precipitation rate. wur.nl

Mechanisms of Nucleation and Particle Growth in Iron(III) Arsenate Dihydrate Systems

The formation of crystalline iron(III) arsenate dihydrate is a complex process that often proceeds through the formation of an amorphous precursor phase. researchgate.netresearchgate.net Understanding the mechanisms of nucleation and growth is essential for controlling the final product's characteristics.

The process typically begins with the creation of a supersaturated solution of ferric and arsenate ions. If the level of supersaturation is not carefully controlled, it can lead to the rapid formation of an amorphous ferric arsenate precipitate. mdpi.com To form crystalline scorodite, the supersaturation must be maintained at a lower level, which is often achieved through controlled, stepwise neutralization or by controlling the rate of iron release or oxidation. mdpi.compjoes.com

The transformation from the amorphous precursor to crystalline scorodite is a key step. This transformation is often described by sigmoidal kinetic curves, which are characteristic of autocatalytic-type reactions involving nucleation and growth. laurentian.cacollectionscanada.gc.ca The Avrami–Erofeev model is frequently used to describe these transformation kinetics. laurentian.ca The mechanism is thought to involve the heterogeneous nucleation of scorodite within the amorphous precursor aggregates, followed by crystal growth sustained by the short-range dissolution of the amorphous phase. collectionscanada.gc.carsc.org

Factors that influence the rate of this transformation include temperature and pH, with faster transformations generally occurring at higher temperatures and lower pH values. laurentian.cacollectionscanada.gc.ca For example, the transformation is reported to be fastest at pH 2 and 80°C. laurentian.ca

Control of Crystal Morphology and Size for Iron(III) Arsenate Dihydrate

The morphology and size of iron(III) arsenate dihydrate crystals are critical for their practical application, affecting properties such as filterability, density, and long-term stability. Various parameters can be manipulated to control these characteristics.

| Parameter | Effect on Crystal Morphology and Size |

| Temperature | Higher temperatures generally lead to an increased rate of crystal formation and can result in more crystalline particles. collectionscanada.gc.ca While temperature affects the rate, it may not significantly alter the crystal shape within certain ranges; for instance, octahedral faceted scorodite has been obtained across a temperature range of 50–95°C. pjoes.com |

| pH | The pH of the solution has a strong influence on crystal morphology. To synthesize scorodite with a regular morphology and high purity, the initial reaction pH is typically controlled between 1.0 and 2.0. mdpi.com At higher pH values (e.g., 2.0–3.0), the morphology can transform from bipyramidal polyhedra to amorphous aggregates. mdpi.com |

| Iron Source Valence State | The use of ferrous iron (Fe(II)) that is oxidized to ferric iron (Fe(III)) during the precipitation process has been shown to be a key factor in producing large scorodite crystals. researchgate.net This method, where ferrous ions are oxidized by oxygen gas in the presence of As(V), can yield scorodite particles with a size of around 15 μm. researchgate.net This is in contrast to methods using only ferric iron, which often produce submicrometer-sized crystals. researchgate.net |

| Seeding | As previously discussed, seeding is crucial for controlling crystallization. The concentration and type of seed crystals can influence the number and size of the final crystals. tandfonline.com By controlling the number of nuclei added, one can control the number of crystals grown. tandfonline.com |

By carefully controlling these synthesis conditions, it is possible to produce iron(III) arsenate dihydrate with optimized crystal size and morphology, enhancing its suitability for the safe and stable disposal of arsenic.

Elucidation of the Crystallographic and Electronic Structure of Iron Iii Arsenate Dihydrate

Crystal Structure Analysis of Iron(III) Arsenate Dihydrate and its Polymorphs

Iron(III) arsenate dihydrate (FeAsO₄·2H₂O) is known to exist in different polymorphic forms, with scorodite being the most common and stable. researchgate.net The arrangement of atoms within the crystal lattice dictates the physical and chemical properties of these polymorphs.

Detailed Investigations of Scorodite (FeAsO₄·2H₂O) Unit Cell and Space Group

Scorodite crystallizes in the orthorhombic crystal system. wikipedia.orghandbookofmineralogy.org Its structure is characterized by a specific arrangement of iron-centered octahedra and arsenic-centered tetrahedra. These polyhedra are linked at their corners to form a three-dimensional framework. researchgate.net The unit cell is the basic repeating unit of a crystal structure, and for scorodite, it belongs to the space group Pcab (an alternative setting of Pbca). wikipedia.orgresearchgate.netwebmineral.com This space group designation describes the symmetry elements present in the crystal.

The dimensions of the unit cell have been determined with high precision using X-ray diffraction techniques. While slight variations exist in the reported values due to different analytical conditions and sample origins, the approximate lattice parameters are:

a ≈ 8.937 – 10.36 Å

b ≈ 10.278 – 10.05 Å

c ≈ 9.996 – 8.98 Å wikipedia.orgwebmineral.commindat.org

The unit cell of scorodite contains eight formula units (Z = 8) of FeAsO₄·2H₂O. wikipedia.orgwebmineral.commindat.org

Table 1: Crystallographic Data for Scorodite (FeAsO₄·2H₂O)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | wikipedia.orghandbookofmineralogy.org |

| Space Group | Pcab (Pbca) | wikipedia.orgresearchgate.netwebmineral.com |

| a-axis (Å) | 8.937 - 10.36 | wikipedia.orgwebmineral.commindat.org |

| b-axis (Å) | 10.278 - 10.05 | wikipedia.orgwebmineral.commindat.org |

| c-axis (Å) | 9.996 - 8.98 | wikipedia.orgwebmineral.commindat.org |

| Z (formula units per unit cell) | 8 | wikipedia.orgwebmineral.commindat.org |

Characterization of Parascorodite and Kankite as Related Phases

Besides scorodite, other hydrated iron arsenate phases include parascorodite and kankite. Parascorodite is a polymorph of scorodite, meaning it has the same chemical formula (FeAsO₄·2H₂O) but a different crystal structure. researchgate.netgeoscienceworld.org It is considered a metastable phase compared to the more stable scorodite. researchgate.net Parascorodite has been observed to recrystallize into scorodite. researchgate.net It is trigonal, with a space group of P-3c1. researchgate.net

Kankite is another related mineral with the chemical formula FeAsO₄·3.5H₂O. researchgate.netpgi.gov.pl It contains a higher amount of water in its crystal structure compared to scorodite and parascorodite. researchgate.net Kankite is often found in association with scorodite and other secondary arsenate minerals in the oxidation zones of ore deposits. pgi.gov.pl The presence of these different phases highlights the complex interplay of conditions that govern the formation of iron arsenate minerals.

Water Molecular Configuration and Hydrogen Bonding Networks within the Lattice

The water molecules in the scorodite structure play a crucial role in stabilizing the crystal lattice through a network of hydrogen bonds. acs.org Each iron atom is coordinated to four oxygen atoms from the arsenate tetrahedra and two water molecules, forming [FeO₄(H₂O)₂] octahedra. researchgate.net These water molecules are not just loosely held within the structure but are integral components of the coordination sphere of the iron(III) ions.

Spectroscopic and Diffraction Techniques for Structural Characterization

A variety of analytical techniques are employed to elucidate the detailed structure of iron(III) arsenate dihydrate, each providing complementary information.

X-ray Diffraction (XRD) and Synchrotron X-ray Diffraction (SXRD) Applications

X-ray diffraction (XRD) is a cornerstone technique for the identification and structural analysis of crystalline materials like scorodite. arizona.edu When a finely ground sample of scorodite is irradiated with X-rays, a unique diffraction pattern is produced, which acts as a fingerprint for the mineral. This pattern allows for its unambiguous identification, even in mixtures with other minerals. rruff.info Analysis of the diffraction peak positions and intensities enables the determination of the unit cell parameters and space group. researchgate.net

For more detailed structural investigations, synchrotron X-ray diffraction (SXRD) is utilized. mdpi.com Synchrotron sources produce extremely bright and highly collimated X-ray beams, allowing for high-resolution data collection. nih.govresearchgate.net This is particularly useful for refining the crystal structure, accurately locating the positions of all atoms (including the lighter hydrogen atoms in some cases), and studying subtle structural changes under different conditions, such as high pressure. researchgate.netyoutube.com SXRD has been instrumental in providing the precise atomic coordinates and bond lengths that are essential for a complete understanding of the scorodite structure. arizona.edu

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the molecular structure and bonding within iron(III) arsenate dihydrate. nih.gov These techniques are based on the principle that molecules vibrate at specific frequencies, which are determined by the masses of the atoms and the strength of the bonds between them.

FTIR Spectroscopy : In FTIR spectroscopy, the sample is irradiated with infrared light, and the absorption of light at different frequencies is measured. The resulting spectrum shows characteristic absorption bands corresponding to the vibrational modes of the functional groups present. For scorodite, FTIR spectra exhibit distinct bands related to the stretching and bending vibrations of the arsenate (AsO₄) tetrahedra and the water molecules. researchgate.netresearchgate.net The positions and shapes of these bands can provide information about the symmetry of the arsenate group and the nature of hydrogen bonding. researchgate.net

Raman Spectroscopy : Raman spectroscopy is a complementary technique that involves scattering of monochromatic light (usually from a laser) by the sample. The scattered light contains photons that have lost or gained energy, corresponding to the vibrational modes of the molecules. The Raman spectrum of scorodite provides a unique fingerprint based on its vibrational modes. rruff.info It is particularly sensitive to the vibrations of the AsO₄ tetrahedra and the Fe-O bonds. researchgate.net The combination of FTIR and Raman spectroscopy allows for a comprehensive analysis of the vibrational properties of scorodite, aiding in its identification and characterization. mindat.orgarizona.edu

X-ray Absorption Spectroscopy (XAS: XANES, EXAFS) for Local Coordination Environments

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the local atomic and electronic structure of a material, applicable to both crystalline and amorphous forms. ucl.ac.uk It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES Analysis:

XANES analysis of iron(III) arsenate dihydrate focuses on the pre-edge region of the X-ray absorption spectrum, which is sensitive to the oxidation state and coordination geometry of the absorbing atom. For iron (Fe), the position and intensity of the pre-edge feature can quantitatively determine the ratio of Fe(II) to Fe(III). ucl.ac.uk In studies of synthetic and natural iron arsenates, the Fe K-edge XANES spectra confirm the trivalent state (Fe³⁺) of iron in the scorodite structure. geoscienceworld.org Similarly, As K-edge XANES spectra reveal that arsenic is present in the pentavalent state (As⁵⁺). researchgate.netresearchgate.net The features in the XANES region are closely related to the crystal field, which influences the empty density of states. researchgate.net

EXAFS Analysis:

EXAFS provides information about the local coordination environment, including the number and distance of neighboring atoms (coordination number, CN) and the degree of local disorder (Debye-Waller factor). EXAFS studies on both As and Fe K-edges have been crucial in elucidating the structure of iron(III) arsenate, particularly for short-range ordered or amorphous phases. nih.govcopernicus.org

Multiple studies have confirmed that the local structure of amorphous or poorly crystalline ferric arsenate closely resembles that of crystalline scorodite (FeAsO₄·2H₂O). nih.govcopernicus.orgresearchgate.net In this structure, isolated FeO₆ octahedra share corners with four adjacent AsO₄ tetrahedra. nih.govresearchgate.net This framework model is favored over an alternative model proposing single chains of corner-sharing FeO₆ octahedra. nih.govresearchgate.net

The analysis of EXAFS data for iron(III) arsenate dihydrate reveals specific interatomic distances. The first coordination shell around the arsenic atom consists of four oxygen atoms. Beyond this, the spectra are dominated by two iron shells. geologyscience.ru Wavelet-transform analyses of Fe K-edge EXAFS spectra have further confirmed the presence of Fe atoms at distances consistent with the scorodite structure. nih.govresearchgate.net

Below is a table summarizing typical interatomic distances and coordination numbers obtained from EXAFS analysis of iron(III) arsenate compounds.

| Absorber-Backscatterer Pair | Coordination Number (N) | Interatomic Distance (R, Å) | Reference |

| As-O | 4 | 1.69 | geologyscience.ru |

| As-Fe | 3.31 | geologyscience.ru | |

| As-Fe | 3.42 | geologyscience.ru | |

| Fe-As | 3.33 ± 0.01 | nih.govcopernicus.org | |

| Fe-Fe | ~5.3 | nih.govresearchgate.net | |

| Fe-O (in AFeIII) | 1.99 ± 0.01 | geoscienceworld.org | |

| Fe-O (in AFeII) | 2.02 ± 0.01 | geoscienceworld.org | |

| S-O (in SO₄-scorodite) | 4 | 1.47(1) | geoscienceworld.org |

| S-Fe (in SO₄-scorodite) | ~4 | 3.33(3) | geoscienceworld.org |

Electron Microscopy (SEM, TEM) and Elemental Mapping for Microstructural Insights

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are instrumental in characterizing the microstructure of iron(III) arsenate dihydrate. These methods provide high-resolution images of the material's morphology, particle size, and crystallinity.

Scanning Electron Microscopy (SEM):

SEM analysis of synthetic scorodite often reveals well-formed, regular octahedral crystals. The particle size can vary depending on the synthesis conditions, with some studies reporting sizes in the range of 5-10 micrometers. researchgate.net The morphology observed through SEM can confirm the crystalline nature of the precipitate.

Transmission Electron Microscopy (TEM):

TEM provides even higher resolution imaging, allowing for the observation of nanoscale features. TEM has been used to identify nanoparticle scorodite in various environmental samples. researchgate.net For instance, in the study of arsenic associated with iron (hydr)oxides, TEM showed goethite crystallites approximately 300 nm long by 120 nm wide with a characteristic platy morphology. geologyscience.ru

Elemental Mapping:

Coupled with electron microscopy, Energy-Dispersive X-ray Spectroscopy (EDS or EDX) allows for elemental mapping, which illustrates the spatial distribution of constituent elements within a sample. In the context of iron(III) arsenate, elemental mapping can confirm the co-location and uniform distribution of iron, arsenic, and oxygen throughout the crystalline particles, providing evidence for the formation of a distinct ferric arsenate phase. researchgate.net This technique has been used to show a strong correlation between iron and arsenic in aggregates from sediment ponds. researchgate.net Two-dimensional mapping of arsenic concentration and speciation using gel probes has also revealed micro-scale correlations between arsenic and iron, suggesting active local redox cycling. nih.gov

The table below summarizes the particle sizes of scorodite seed crystals from a study on their crystallization.

| Seed Crystal | Average Particle Size (µm) | Median Particle Size (µm) | Mode Particle Size (µm) | Specific Surface Area (m²/g) |

| Bioscorodite Seeds | 36 | 35 | 36 | 2.0 |

| Chemical Scorodite Seeds | 98 | 91 | 90 | 0.7 |

Table adapted from data in semanticscholar.org.

Electronic Structure and Bonding Properties of Iron(III) Arsenate Dihydrate

Density Functional Theory (DFT) for Electronic Structure Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govyoutube.com It is a powerful tool for calculating the properties of molecules and materials, including their energy, geometry, and electronic configurations. nih.gov

In the study of iron(III) arsenate dihydrate (scorodite), DFT calculations are employed to optimize the crystal structure and analyze the atomic bonding. researchgate.net These calculations can determine the positions of hydrogen atoms within the crystal lattice, the configuration of water molecules, and the electronic states of surface atoms. researchgate.net DFT allows for the calculation of the electron density of a molecule to determine its energy. mdpi.com

DFT studies have been used to analyze the electronic structure of scorodite, including the band structure and density of states. These calculations help to understand the nature of the chemical bonds within the material. For instance, DFT can be used to generate deformation charge density maps, which visualize the redistribution of electron density upon bond formation, illustrating the ionic character of the bonds between iron and oxygen. youtube.com

Different DFT functionals, such as B3LYP, PBE0, and M06-L, can be used for these calculations, and the choice of functional can influence the results. mdpi.com For transition metals like iron, specific functionals may be more appropriate. mdpi.com

Analysis of Covalent and Electrostatic Interactions within the Crystal Lattice

The crystal lattice of iron(III) arsenate dihydrate is held together by a combination of covalent and electrostatic interactions. DFT calculations are instrumental in analyzing the nature of these bonds.

The structure of scorodite consists of tetrahedral [AsO₄] units and octahedral [FeO₄(H₂O)₂] units. researchgate.net The bonds within the arsenate (AsO₄)³⁻ anion, specifically the As-O bonds, have significant covalent character. Similarly, the Fe-O bonds within the iron coordination sphere also exhibit a degree of covalency.

The analysis of charge distribution through methods like Hirshfeld population analysis, which can be performed using DFT results, can quantify the degree of charge transfer between atoms and thus provide insight into the ionic versus covalent nature of the bonds. For example, in studies of arsenate adsorption on ferric hydroxides, changes in the Hirshfeld charges on oxygen atoms indicate electron withdrawal and the formation of hydrogen bonds. nih.gov

Surface Electronic Properties and Coordination Environments

The surface of iron(III) arsenate dihydrate plays a critical role in its interaction with the surrounding environment, including its dissolution behavior and its potential to adsorb other species. The electronic properties and coordination environments at the surface can differ significantly from the bulk material.

DFT can be used to construct surface models of scorodite and calculate the configuration and electronic structure of surface atoms for different coordination groups. researchgate.net Such calculations can predict the reactivity of different crystal faces.

Experimental techniques like angle-resolved photoemission spectroscopy can be used to study the band dispersion and magnetic exchange splitting of surface states and resonances on materials like iron. aps.org While specific studies on scorodite surfaces using this technique are not detailed in the provided context, the principles are applicable. Features identified as surface states are analyzed in relation to the bulk electronic states projected onto the two-dimensional Brillouin zone. aps.org

The coordination environment at the surface is often different from the bulk. For example, in the adsorption of arsenate onto iron (hydr)oxides, various surface complexes can form, including monodentate and bidentate corner-sharing complexes. geologyscience.runih.gov EXAFS is a key technique for determining these surface coordination environments. geologyscience.ru The As-Fe distances measured by EXAFS can distinguish between different types of surface complexes. For instance, an As-Fe distance of around 3.6 Å has been attributed to monodentate complexes, while distances around 3.25 Å are indicative of bidentate corner-sharing complexes. nih.gov

Geochemical Behavior and Environmental Transformation of Iron Iii Arsenate Dihydrate

Natural Occurrence and Formation Environments of Scorodite

Scorodite is predominantly found in environments characterized by high concentrations of iron and arsenic, resulting from the oxidation of arsenic-bearing minerals.

Scorodite is a common secondary mineral in the oxidized or weathering zones of ore deposits rich in arsenopyrite (B74077) (FeAsS) and other arsenic-containing sulfide (B99878) minerals. britannica.com The oxidation of these primary minerals releases iron and arsenic into the surrounding environment, leading to conditions favorable for scorodite precipitation. This natural attenuation process plays a crucial role in immobilizing arsenic.

Two distinct textural occurrences of scorodite have been identified in these zones:

Type-1 scorodite: Forms around grains of primary arsenopyrite. rruff.info

Type-2 scorodite: Is disseminated throughout an amorphous iron sulfo-arsenate matrix in highly altered material. rruff.info

The formation of scorodite in these weathering zones is a key process in controlling the mobility of arsenic. rruff.info

Acid mine drainage (AMD) systems and metallurgical tailings are significant anthropogenic environments where scorodite formation occurs. researchgate.netacs.orgbohrium.com These sites are often characterized by low pH and high concentrations of dissolved iron and arsenic, stemming from the oxidation of sulfide minerals. acs.org Scorodite precipitation in these systems is a critical mechanism for arsenic fixation. researchgate.netresearchgate.net

However, the stability of scorodite in these environments is a major concern. It is most stable under oxic conditions within a weakly acidic to neutral pH range. researchgate.net Changes in pH and redox potential can lead to its dissolution and the subsequent release of arsenic. researchgate.netresearchgate.netmdpi.com For instance, under alkaline conditions (pH > 7), scorodite can incongruently dissolve, releasing arsenic into the water. mdpi.com Similarly, under anoxic conditions, it can undergo reductive decomposition. researchgate.netmdpi.com

Mechanisms of Geochemical Formation and Mineral Transformation

The formation of crystalline scorodite is often preceded by the formation of amorphous phases and is governed by dissolution-recrystallization processes, which are highly sensitive to ambient geochemical conditions.

The crystallization of scorodite is frequently not a direct precipitation event but rather a transformation from an amorphous precursor phase. researchgate.netresearchgate.net These amorphous iron-arsenate precipitates are significant sinks for arsenic in both natural and industrial settings. researchgate.net The nature of these precursors can influence the crystallinity and morphology of the resulting scorodite. researchgate.net

Common amorphous precursors include:

Amorphous ferric arsenate (AFeIII): This is a frequently encountered precursor. researchgate.net

Amorphous ferrous arsenate (AFeII): Formed in partially oxidized Fe(II)-As(V) systems, this precursor appears to have a higher stability and slower kinetics of crystallization compared to AFeIII. researchgate.net

Ferrihydrite: At lower initial arsenic concentrations, ferrihydrite can act as a precursor to scorodite. researchgate.net

The conversion of these amorphous phases to scorodite is a critical step in the long-term sequestration of arsenic. The transformation often proceeds via a dissolution-recrystallization mechanism. nih.gov

The transformation of amorphous precursors to crystalline scorodite typically occurs through a dissolution-recrystallization process in aqueous systems. researchgate.netmdpi.com This involves the dissolution of the less stable amorphous phase and the subsequent precipitation of the more stable crystalline scorodite. This process is influenced by factors such as pH, temperature, and the presence of other ions in the solution.

The incongruent dissolution of scorodite itself is also a key process, particularly under changing environmental conditions. researchgate.netnih.gov As scorodite dissolves, iron can re-precipitate as other minerals, such as 2-line ferrihydrite, with arsenate adsorbing onto these newly formed phases. researchgate.net

The formation and stability of scorodite are profoundly influenced by pH and redox conditions. researchgate.netresearchgate.net

pH: Scorodite is generally stable in weakly acidic to neutral pH ranges (approximately pH 2-5). researchgate.net Its solubility increases significantly at pH values below 2 and above 6. researchgate.net At higher pH levels, scorodite can undergo incongruent dissolution, converting to phases like ferrihydrite and releasing arsenic. researchgate.netmdpi.com The initial pH of the system can also affect the characteristics of the scorodite formed. semanticscholar.org For instance, lower initial pH values (e.g., 0.5) can favor the direct formation of faceted crystalline scorodite, while higher pH values (e.g., 1.5) may lead to the formation of a gel-like precursor. jst.go.jp

Redox Conditions: Scorodite is most stable under oxic (oxidizing) conditions. researchgate.net Under anoxic (reducing) conditions, especially at redox potentials near or below 250 mV, scorodite can undergo reductive dissolution. researchgate.netmdpi.com This process involves the reduction of Fe(III) to Fe(II) and As(V) to the more mobile and toxic As(III), leading to a significant release of arsenic. mdpi.com

The interplay of pH and redox potential defines the stability field of scorodite, as illustrated in the following table summarizing the general stability of scorodite under different conditions.

| pH Range | Redox Condition | Scorodite Stability | Transformation Products |

| < 2 | Oxic | High Solubility | - |

| 2 - 5 | Oxic | Stable | - |

| > 6 | Oxic | Incongruent Dissolution | Ferrihydrite |

| Acidic to Neutral | Anoxic (Eh < 250 mV) | Reductive Dissolution | Fe(II), As(III) |

Table 1: General Stability of Scorodite under Varying pH and Redox Conditions This table provides a generalized summary. Specific stability can vary based on temperature, pressure, and solution composition.

The following table presents data on arsenic release from scorodite under different pH and redox conditions, highlighting its instability outside of its optimal stability field.

| pH | Redox Condition | Arsenic Release (mg/L) | Reference |

| 7 | Oxic | 5.8 | mdpi.com |

| 8 | Oxic | >80 | mdpi.com |

| 9 | Oxic | 20 | mdpi.com |

| 7 | Anoxic | 76 (after 6 days) | mdpi.com |

Table 2: Arsenic Release from Scorodite Data from stability tests on naked scorodite at 22°C.

Interactions with Other Mineral Phases and Environmental Components

The geochemical behavior of iron(III) arsenate dihydrate, commonly known as scorodite (FeAsO₄·2H₂O), is intricately linked to its interactions with various minerals and chemical constituents present in its environment. These interactions can significantly influence its formation, stability, and the ultimate fate of arsenic in natural and engineered systems.

Co-precipitation and Adsorption Phenomena with Iron Oxyhydroxides

The formation of scorodite is often preceded by the precipitation of less crystalline or amorphous phases, particularly in environments rich in iron. Iron oxyhydroxides, such as ferrihydrite and goethite, play a crucial role in the sequestration of arsenic through co-precipitation and adsorption, which can then lead to the formation of more stable scorodite over time.

Initially, in solutions containing both Fe(III) and As(V), amorphous ferric arsenate (AFA) often precipitates. researchgate.netmsu.ru This amorphous phase is characterized by a high water content, with a structural formula approximated as FeAsO₄·4–7H₂O, and is considered a precursor to crystalline scorodite. researchgate.netacs.org Studies have shown that amorphous ferric arsenate can transform into scorodite, a process influenced by factors like pH and temperature. nih.govresearchgate.net For instance, the transformation is favored at acidic pH values, typically between 1.0 and 2.0, and at elevated temperatures, where the amorphous precipitate dissolves and recrystallizes into the more stable scorodite phase. nih.govresearchgate.net

Iron oxyhydroxides like ferrihydrite have a high capacity for adsorbing both arsenate (As(V)) and arsenite (As(III)). nih.govnih.gov Ferrihydrite's adsorption capacity for both arsenic species is noted to be higher than that of more crystalline iron oxides like goethite. nih.gov The process is pH-dependent, with As(V) being adsorbed more readily at lower pH and As(III) at higher pH. nih.gov In environments where both iron and arsenic are present, As(V) often co-precipitates with iron oxyhydroxides. researchgate.net These arsenic-laden ferrihydrites are metastable and can transform over time into more stable crystalline phases like goethite or scorodite, thereby incorporating the arsenic into a more durable mineral structure. researchgate.netacs.org

The transformation of arsenic-adsorbed ferrihydrite can be induced by the presence of Fe(II), leading to the formation of goethite and other iron minerals. acs.org During this transformation, the majority of the adsorbed arsenic tends to remain associated with the solid phases rather than being released into the solution. acs.org The presence of high Fe/As molar ratios can, however, sometimes depress the transformation of amorphous ferric arsenate to scorodite due to the formation of other iron compounds like amorphous ferric oxyhydroxide. nih.gov

| Initial Phase | Transformation Product | Key Influencing Factors | Significance |

|---|---|---|---|

| Amorphous Ferric Arsenate (AFA) | Crystalline Scorodite (FeAsO₄·2H₂O) | Low pH (1.0-2.0), Elevated Temperature (e.g., 70-90°C) researchgate.netnih.govresearchgate.net | AFA acts as a precursor, its transformation leads to more stable arsenic sequestration. researchgate.net |

| Arsenic Adsorbed on Ferrihydrite | Goethite, Scorodite | Presence of Fe(II), Aging researchgate.netacs.org | Incorporates adsorbed arsenic into more crystalline and stable mineral structures. acs.org |

| Fe(III)-As(V) Co-precipitates | Poorly-crystalline Scorodite | Low pH, High Temperature, High As(V) concentration researchgate.net | Direct precipitation route for arsenic immobilization under specific conditions. |

Interaction with Sulfate (B86663) and Other Anions in Aqueous Systems

The presence of other anions in aqueous systems, particularly sulfate (SO₄²⁻), can significantly impact the crystallization and stability of scorodite. Sulfate is a common co-ion in many industrial and natural environments where scorodite formation is relevant, such as in hydrometallurgical processes and acid mine drainage.

Elevated concentrations of aqueous sulfate have been shown to reduce the crystallinity and particle size of hydrothermally synthesized scorodite. geoscienceworld.org Sulfate ions can be incorporated into the scorodite crystal lattice, substituting for the arsenate (AsO₄³⁻) tetrahedron. geoscienceworld.orgrruff.info This incorporation can lead to a decrease in the stability of the scorodite structure and an increase in arsenic mobility. geoscienceworld.org For example, an increase in incorporated sulfate from 2.5 to 4.2 wt% was reported to raise the amount of leached arsenic. geoscienceworld.org The extent of sulfate incorporation can be influenced by pH; for instance, slightly more sulfate was incorporated at pH 1.8 compared to pH 1.2. geoscienceworld.org

The biogenic formation of scorodite is also notably affected by sulfate. The process can involve a two-stage mechanism where sulfate-bearing amorphous precursors, such as basic ferric sulfate, initially precipitate. mdpi.com This is followed by a period of dissolution and re-crystallization into scorodite. mdpi.com

Other anions, such as phosphate (B84403) (PO₄³⁻), also interact with the iron-arsenic system. Phosphate can compete with arsenate for adsorption sites on the surfaces of iron oxyhydroxides. ekb.egnih.govslu.se This competition can influence the amount of arsenic that is sequestered by these precursor phases before scorodite formation. The presence of phosphate can inhibit arsenate adsorption on ferrihydrite. nih.gov Additionally, anions like carbonate (CO₃²⁻) and silicate (B1173343) can affect scorodite stability and formation, although their roles are often complex and depend on specific geochemical conditions. acs.orgnih.gov For example, the addition of sodium silicate as a mineralizer was found to accelerate the release of arsenic from scorodite. nih.gov

| Anion | Effect on Scorodite Crystallization | Effect on Scorodite Stability | Mechanism |

|---|---|---|---|

| Sulfate (SO₄²⁻) | Reduces crystallinity and particle size at high concentrations. geoscienceworld.org | Decreases stability and increases arsenic leachability. geoscienceworld.org | Isomorphic substitution for arsenate (AsO₄³⁻) in the crystal lattice. geoscienceworld.orgrruff.info |

| Phosphate (PO₄³⁻) | Can inhibit scorodite formation by competing with arsenate for binding with iron. ekb.egnih.gov | May form more stable apatite-like minerals, potentially coating scorodite and enhancing stability under certain conditions. acs.orgmdpi.com | Competitive adsorption on precursor iron oxyhydroxide surfaces. ekb.egslu.se Formation of separate phosphate phases. mdpi.com |

| Silicate (as Na₂SiO₃·9H₂O) | Can alter crystal morphology. nih.gov | Weakens stability and accelerates arsenic release. nih.gov | Influences the crystal phase, shape, and size of the precipitate. nih.gov |

Impact of Cations (e.g., Na+, Ca2+, Cu2+, Al3+, Mg2+) on Scorodite Crystallization and Geochemical Behavior

Various cations present in solution can influence the crystallization process and subsequent geochemical behavior of scorodite. Their effects can range from having a negligible impact to significantly promoting or inhibiting scorodite formation and stability.

Sodium (Na⁺): Sodium ions are generally considered to have a negligible effect on the crystallization and transformation of scorodite. geoscienceworld.orgresearchgate.net However, some studies have noted that the presence of sodium can inhibit the formation of scorodite under certain conditions. researchgate.net

Calcium (Ca²⁺): Calcium ions can play a complex role. In some systems, the presence of Ca²⁺ can lead to the formation of gypsum (CaSO₄·2H₂O), which can co-precipitate with scorodite. acs.orgresearchgate.net This co-precipitation can provide surfaces for scorodite to nucleate and grow. researchgate.net Density functional theory calculations have suggested that the substitution of Fe with Ca in the scorodite lattice could enhance the stability of the crystal structure. researchgate.netresearchgate.net

Copper (Cu²⁺): The presence of copper ions (Cu²⁺) has been found to enhance the co-precipitation of arsenic and iron, leading to the formation of well-crystallized octahedral scorodite particles. researchgate.netresearchgate.net However, at high concentrations, copper can form basic copper ferric arsenate as a co-product. researchgate.net The incorporation of copper into the scorodite lattice may decrease its stability due to the increased reactivity of copper within the crystal structure. researchgate.net

Aluminum (Al³⁺): Aluminum is another cation that can influence scorodite. Similar to calcium, theoretical calculations suggest that the ionic substitution of Fe with Al³⁺ may enhance the stability of the scorodite crystal structure. researchgate.netresearchgate.net Aluminum can also form its own phosphate and hydroxide (B78521) phases that can coat scorodite particles, potentially reducing arsenic release. mdpi.com However, the addition of Al(NO₃)₃ as a mineralizer was found to weaken scorodite crystal stability. nih.gov

Magnesium (Mg²⁺): The presence of Mg²⁺ at high concentrations (e.g., 5,000 ppm) has been observed to result in scorodite as a minor product, potentially formed during cooling due to arsenic co-precipitation following the dissolution and oxidation of Fe(II). researchgate.net Like calcium and aluminum, density functional theory calculations indicate that the substitution of Fe with Mg could enhance the stability of the scorodite crystal. researchgate.net

| Cation | Effect on Scorodite Crystallization | Effect on Scorodite Stability | Observed Phenomena |

|---|---|---|---|

| Sodium (Na⁺) | Generally considered to have a negligible effect, but can be inhibitory under some conditions. geoscienceworld.orgresearchgate.net | Little to no direct effect reported. researchgate.net | Used to adjust ionic strength in experiments with minimal interference. geoscienceworld.org |

| Calcium (Ca²⁺) | Can promote scorodite formation by co-precipitating as gypsum, providing nucleation sites. acs.orgresearchgate.net | May enhance stability through ionic substitution for Fe. researchgate.netresearchgate.net | Formation of gypsum (CaSO₄·2H₂O) alongside scorodite. researchgate.net |

| Copper (Cu²⁺) | Enhances co-precipitation of As and Fe, yielding well-crystallized scorodite. researchgate.netresearchgate.net | May decrease stability if incorporated into the lattice due to increased reactivity. researchgate.net | Formation of basic copper ferric arsenate at high Cu²⁺ concentrations. researchgate.net |

| Aluminum (Al³⁺) | Can influence crystal stability when added as a mineralizer. nih.gov | May enhance stability via ionic substitution for Fe, but can also weaken it depending on the chemical form. nih.govresearchgate.netresearchgate.net | Potential for formation of protective aluminum oxy-hydroxide or phosphate coatings. mdpi.com |

| Magnesium (Mg²⁺) | May lead to minor scorodite formation during cooling at high concentrations. researchgate.net | May enhance stability through ionic substitution for Fe. researchgate.net | Observed in studies of pressure oxidation of arsenopyrite. researchgate.net |

Mechanistic Understanding of Arsenic Immobilization by Iron Iii Arsenate Dihydrate

Fundamental Mechanisms of Arsenic Incorporation into Scorodite Lattice

The stability of arsenic within the scorodite structure is fundamentally dictated by its integration into the crystal lattice. This incorporation is governed by the nature of chemical bonds and the tolerance of the lattice for foreign ions.

Covalent Bonding and Coordination Environment of Arsenic within Scorodite

The crystal structure of scorodite (FeAsO₄·2H₂O) consists of a three-dimensional framework of corner-sharing FeO₆ octahedra and AsO₄ tetrahedra. rsc.org Within this structure, arsenic exists in the +5 oxidation state as the arsenate oxyanion (AsO₄³⁻). The arsenic atom is covalently bonded to four oxygen atoms in a tetrahedral geometry. These arsenate tetrahedra are, in turn, linked to the iron octahedra, forming a stable and robust crystal lattice. rsc.org

Isomorphic Substitution and Defect Chemistry in Iron(III) Arsenate Dihydrate

Isomorphic substitution, the replacement of one ion by another of similar size and charge within a crystal lattice, can occur in scorodite, influencing its stability and arsenic retention capacity. For instance, aluminum can substitute for iron in the scorodite structure, forming a solid solution. researchgate.net Similarly, phosphate (B84403) can substitute for arsenate. These substitutions can alter the unit cell dimensions and potentially affect the mineral's dissolution behavior.

The presence of defects in the crystal lattice can also play a role in arsenic immobilization. For example, the formation of scorodite can be influenced by the presence of other ions in solution, which can be incorporated into the crystal structure or sorbed onto the surface. Studies have shown that the presence of certain ions can either enhance or inhibit the crystallization of scorodite, thereby affecting its purity and stability. nih.govimwa.info

Role of Surface Chemistry in Arsenic Retention and Release

The interaction between the scorodite surface and the surrounding aqueous environment is critical in controlling the retention and potential release of arsenic. Surface reactions, including speciation, adsorption, and desorption, are key processes in this dynamic.

Surface Speciation and Coordination of Arsenate on Scorodite Surfaces

The chemical form and coordination of arsenate at the scorodite surface are crucial for its stability. On the surface of scorodite, iron atoms can coordinate with hydroxyl groups (OH) and water molecules (H₂O), while arsenic atoms primarily form stable coordination with hydroxyl groups. rsc.org The configuration of these surface functional groups influences the surface charge and reactivity of the mineral.

Studies on the analogous iron oxyhydroxide, goethite, have provided insights into arsenate coordination on iron-rich surfaces. While bridging-bidentate coordination was traditionally thought to be dominant, recent research suggests that arsenate may coordinate in a predominantly monodentate fashion at the goethite-water interface. researchgate.net This finding has significant implications for understanding the surface complexation of arsenate on scorodite and its subsequent mobility.

Adsorption and Desorption Dynamics at the Solid-Solution Interface

The adsorption and desorption of arsenic at the scorodite-solution interface are dynamic processes that are highly dependent on environmental conditions such as pH and redox potential. mdpi.com Scorodite is most stable under acidic conditions (pH 1-4). researchgate.net As the pH increases into the neutral and alkaline ranges, the mineral can undergo incongruent dissolution, leading to the release of arsenic into the solution as it transforms into ferric hydroxide (B78521). mdpi.comarizona.edu

The presence of other ions in solution can also influence the adsorption-desorption dynamics. For example, the presence of calcium and sulfate (B86663) can lead to the formation of secondary mineral phases that may impact arsenic retention. mdpi.com The kinetics of these processes are complex and can be affected by factors such as the crystallinity and particle size of the scorodite.

Influence of Surface Area and Particle Morphology on Immobilization Efficiency

The physical characteristics of scorodite particles, such as surface area and morphology, have a significant impact on arsenic immobilization. A larger surface area generally provides more sites for arsenic adsorption, but it can also lead to higher dissolution rates. rsc.org The morphology, or shape, of the scorodite crystals can also influence their stability and reactivity.

Research has shown that controlling the synthesis conditions can lead to the formation of scorodite with different particle sizes and morphologies. rsc.orgarizona.edu For instance, the use of certain mineralizers during synthesis can affect the particle size and, consequently, the arsenic leaching behavior. nih.gov Well-crystalline, larger scorodite particles with a lower surface-to-volume ratio are generally more stable and exhibit lower arsenic release. rsc.org

Advanced Analytical Methods for Iron Iii Arsenate Dihydrate Research

Spectroscopic Techniques for Elemental and Structural Speciation

Spectroscopic methods are indispensable for elucidating the local atomic environment and oxidation states of iron and arsenic within the solid phase of iron(III) arsenate dihydrate.

Synchrotron-Based X-ray Techniques (XANES, EXAFS) for In-situ and Bulk Analysis

Synchrotron-based X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the chemical state and local atomic structure of elements in various materials. researchgate.net This non-destructive technique is element-specific and can be applied to both crystalline and amorphous substances. polymtl.ca XAS is broadly divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES analysis of the iron K-edge (around 7112 eV) and arsenic K-edge (around 11868 eV) provides detailed information about the oxidation states of these elements. researchgate.netentmme.org The precise energy of the absorption edge and the features in the pre-edge region are sensitive to the valence state and coordination geometry of the absorbing atom. For instance, XANES can definitively distinguish between Fe(II) and Fe(III) in iron-bearing compounds by analyzing the pre-edge peak. researchgate.netcolumbia.edu

EXAFS refers to the oscillatory structure in the X-ray absorption spectrum at energies above the absorption edge. This part of the spectrum contains information about the local atomic environment of the absorbing element, including interatomic distances, coordination numbers, and the identity of neighboring atoms. By analyzing the EXAFS region, researchers can determine the bond lengths between iron and oxygen, and arsenic and oxygen, as well as the coordination of the arsenate group to the iron centers in iron(III) arsenate dihydrate. columbia.edu These techniques are invaluable for studying the compound both in its bulk form and in-situ, allowing for the investigation of its formation and transformation under various environmental conditions.

Micro-X-ray Diffraction (µXRD) for Fine-Grained Phase Identification

Micro-X-ray Diffraction (µXRD) is a specialized X-ray diffraction technique that utilizes a highly focused X-ray beam, often just a few micrometers in diameter, to analyze very small sample areas. arxiv.org This capability is particularly advantageous for the study of fine-grained and heterogeneous materials where conventional XRD, which analyzes a larger bulk area, might fail to identify minor crystalline phases.

In the context of iron(III) arsenate dihydrate research, µXRD is employed for the precise identification of different crystalline phases that may be present in a sample. researchgate.net For example, in environmental samples or synthetic precipitates, iron(III) arsenate dihydrate may coexist with other iron arsenates, iron oxides, or precursor materials. researchgate.net µXRD allows for the mapping of the spatial distribution of these different phases within the sample, providing a detailed understanding of the sample's mineralogy. arxiv.org The diffraction patterns obtained from µXRD are compared with standard diffraction databases to confirm the presence of specific crystalline structures, such as that of scorodite, the mineral form of iron(III) arsenate dihydrate.

Advanced Electron Microscopy Techniques for Nanoscale Characterization (e.g., HRTEM, SAED)

Advanced electron microscopy techniques provide unparalleled insight into the morphology, crystal structure, and composition of materials at the nanoscale. For iron(III) arsenate dihydrate, High-Resolution Transmission Electron Microscopy (HRTEM) and Selected Area Electron Diffraction (SAED) are particularly powerful.

HRTEM allows for the direct imaging of the crystal lattice of iron(III) arsenate dihydrate, revealing details about its atomic arrangement and the presence of any crystalline defects. researchgate.net This technique can provide information on the morphology of individual crystals, such as their size and shape, which can be on the order of 0.1 to 0.5 µm. researchgate.net

SAED complements HRTEM by providing crystallographic information from a selected area of the sample. researchgate.net The diffraction pattern produced by SAED is characteristic of the crystal structure and can be used to determine the lattice parameters and symmetry of the material. researchgate.net For example, SAED has been used to suggest a hexagonal or trigonal symmetry for parascorodite, a polymorph of iron(III) arsenate dihydrate. researchgate.net Together, these electron microscopy techniques are crucial for a comprehensive understanding of the nanoscale features of iron(III) arsenate dihydrate.

Chromatographic and Mass Spectrometry Approaches for Solution Analysis

When iron(III) arsenate dihydrate interacts with aqueous environments, it is essential to quantify the concentration and speciation of the dissolved iron and arsenic. Chromatographic and mass spectrometry techniques are the primary methods for these analyses.

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) and Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are highly sensitive techniques for the determination of the elemental composition of aqueous samples. whitman.eduecn.nl Both methods utilize a high-temperature plasma to excite and/or ionize the atoms in a sample. whitman.edusciencepublishinggroup.com

In ICP-AES, the excited atoms emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of the element in the sample. whitman.eduresearchgate.net ICP-MS, on the other hand, measures the mass-to-charge ratio of the ions produced in the plasma, providing isotopic information and generally lower detection limits than ICP-AES. sciencepublishinggroup.comss-pub.org

These techniques are routinely used to determine the total concentration of iron and arsenic that may leach from iron(III) arsenate dihydrate into solution under various conditions. ecn.nl This information is critical for assessing the stability of the compound and its potential environmental impact.

| Technique | Principle | Typical Application for Iron(III) Arsenate Dihydrate | Key Advantages |

|---|---|---|---|

| ICP-AES | Measures the emission of light from excited atoms in a high-temperature plasma. | Quantification of total dissolved iron and arsenic in leachates. | Robust, multi-element detection, fewer matrix interferences compared to flame techniques. whitman.edu |

| ICP-MS | Measures the mass-to-charge ratio of ions created in a high-temperature plasma. | Trace and ultra-trace quantification of total dissolved iron and arsenic. | Extremely low detection limits, capable of isotopic analysis. sciencepublishinggroup.com |

Coupled Techniques for Speciation of Dissolved Species

Understanding the speciation of dissolved iron and arsenic is crucial, as the toxicity and mobility of these elements are highly dependent on their oxidation state and chemical form. epa.govnih.gov Coupled, or hyphenated, techniques, which combine a separation method with a sensitive detection method, are employed for this purpose.

For the speciation of dissolved iron, a common approach is to couple a flow injection system with ICP-MS. nih.gov This allows for the on-line separation of Fe(II) and Fe(III) based on the selective formation of a complex with one of the species, followed by its detection. nih.gov

For arsenic speciation, High-Performance Liquid Chromatography (HPLC) is often coupled with ICP-MS. This powerful combination allows for the separation and quantification of different arsenic species, such as arsenite (As(III)) and arsenate (As(V)), as well as methylated arsenic compounds. sciencepublishinggroup.com These techniques are essential for accurately assessing the environmental behavior of arsenic released from iron(III) arsenate dihydrate.

Thermal Analysis (TGA, DSC) for Hydration and Transformation Studies

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for investigating the hydration states and thermal stability of iron(III) arsenate dihydrate, commonly known as scorodite. These methods provide quantitative information on mass changes and heat flow associated with temperature-dependent processes like dehydration and decomposition.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For iron(III) arsenate dihydrate (FeAsO₄·2H₂O), the primary mass loss event upon heating is the removal of its two molecules of water of crystallization. Research has shown that this dehydration occurs at distinct temperatures, which can be influenced by the crystallinity of the scorodite sample.

A study comparing natural, well-crystalline scorodite with synthetic, poorly crystalline scorodite using TGA revealed differences in their thermal behavior. The release of structural water (H₂O) from scorodite is observed as a significant weight loss, with a corresponding endothermic peak in DSC analysis, which indicates the energy absorbed by the sample to break the bonds holding the water molecules within the crystal lattice. For scorodite, a characteristic peak for H₂O release occurs in the temperature range of 230-270 °C researchgate.net. It was noted that natural, well-crystalline scorodite binds its water more strongly than its synthetic, poorly crystalline counterpart, resulting in a higher temperature of release researchgate.net.

The theoretical weight loss corresponding to the removal of two water molecules from FeAsO₄·2H₂O is approximately 15.6%. TGA data allows for the precise measurement of this loss, confirming the hydration state of the material.

Table 1: TGA Weight Loss Data for Scorodite Dehydration

| Temperature Range (°C) | Event | Theoretical Weight Loss (%) | Observed Peak Temperature (°C) researchgate.net |

|---|---|---|---|

| ~200 - 300 | Dehydration (Loss of 2 H₂O) | 15.6 | 230 - 270 |

DSC analysis complements TGA by measuring the heat flow into or out of a sample as it is heated. The dehydration of scorodite is an endothermic process, meaning it requires energy input. This is observed as an endothermic peak in the DSC thermogram, with the peak temperature and area providing information about the transition temperature and the enthalpy of dehydration, respectively. Beyond dehydration, further heating can lead to phase transformations and ultimately the decomposition of the anhydrous iron(III) arsenate. These events would also be detectable by TGA and DSC as additional mass loss steps and thermal peaks.

Electrochemical Methods in Scorodite Synthesis and Stability Studies